2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine
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Overview
Description
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of trifluoromethyl groups and phenyl rings in its structure imparts distinct chemical and physical characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing phenyl and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diphenyl-4-chloropyridine
- 2,6-Diphenyl-4-heptanone
Uniqueness
Compared to similar compounds, 2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
24337-46-0 |
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Molecular Formula |
C17H11F6N3 |
Molecular Weight |
371.28g/mol |
IUPAC Name |
2,6-diphenyl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine |
InChI |
InChI=1S/C17H11F6N3/c18-16(19,20)15(17(21,22)23)25-13(11-7-3-1-4-8-11)24-14(26-15)12-9-5-2-6-10-12/h1-10H,(H,24,25,26) |
InChI Key |
UDWCMBHZUNQXPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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